molecular formula C24H32Br2Si B1428644 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole CAS No. 852138-90-0

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole

Cat. No.: B1428644
CAS No.: 852138-90-0
M. Wt: 508.4 g/mol
InChI Key: GNCCMCWBSKYLLL-UHFFFAOYSA-N
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Description

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole is a high-value dibenzosilole derivative designed for advanced materials research, particularly in the field of organic electronics. This compound serves as a crucial electron-accepting monomer in the synthesis of conjugated polymers and small molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization . The incorporation of a silicon bridge in the silafluorene core, as opposed to a carbon bridge in standard fluorenes, induces a σ -π conjugation effect. This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymers, thereby enhancing electron affinity and charge carrier mobility, which are critical parameters for device performance . The two hexyl chains on the silicon center significantly improve the solubility of the molecule and the resulting polymeric materials in common organic solvents, facilitating easier processing . Researchers primarily utilize this building block to develop novel semiconducting materials for a range of applications, including organic photovoltaics (OPVs or organic solar cells) , organic light-emitting diodes (OLEDs) , and organic field-effect transistors (OFETs) . Its function is to act as an electron-deficient segment in a donor-acceptor (D-A) polymer architecture, enabling the fine-tuning of the band gap to achieve desired optical and electronic properties . This product is strictly for professional laboratory research and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3,7-dibromo-5,5-dihexylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32Br2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25)11-13-21(23)22-14-12-20(26)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCCMCWBSKYLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730788
Record name 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852138-90-0
Record name 2,7-Dibromo-9,9-dihexyl-9H-9-silafluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852138-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Steps

  • Starting biphenyl derivative: 4,4'-dibromo-2,2'-diiodobiphenyl is used as the precursor.
  • Lithiation: The biphenyl derivative undergoes lithium-halogen exchange using tert-butyllithium (t-BuLi) in dry tetrahydrofuran (THF) at low temperature (-78 °C to room temperature) under inert atmosphere.
  • Cyclization: After lithiation, dihexyl dichlorosilane is added to the reaction mixture, promoting cyclization to form the silole ring.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Lithiation t-BuLi (1.7 M in pentane), dry THF, -78 °C to RT - Slow addition over 30 min, inert N2
Cyclization with silane Dihexyl dichlorosilane, RT, overnight 53% Reaction stirred 12-48 h
Work-up Water quench, extraction with diethyl ether, drying - Purification by standard methods

Data extracted and adapted from Ambeed report and NTU publications

Bromination and Purification

  • The bromination at the 3,7-positions is typically achieved by using bromine (Br2) in the presence of a catalyst such as FeCl3 at 0 °C to room temperature.
  • This step yields the dibromo derivative with high selectivity and yields up to 95%.
  • The product is purified by column chromatography using dichloromethane/hexane mixtures.
Bromination Step Reagents/Conditions Yield (%) Notes
Bromination Br2, FeCl3 catalyst, 0 °C to RT, 5 h 95% High regioselectivity at 3,7-positions
Purification Silica gel chromatography, DCM/hexane (1:1 v/v) - White solid isolated

Based on synthetic schemes and experimental data from Royal Society of Chemistry supplementary materials

Suzuki Coupling for Further Functionalization (Optional)

  • The dibromo compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions.
  • For example, coupling with arylboronic acids under Pd(0) catalysis in toluene with K2CO3 base at 90 °C for 48 h yields functionalized silole derivatives.
  • Typical yields for these coupling reactions are around 45%, with purification by chromatography.
Suzuki Coupling Step Reagents/Conditions Yield (%) Notes
Coupling Pd(PPh3)4 catalyst, K2CO3, toluene, 90 °C, 48 h 45% Used for synthesis of hole transporting materials (e.g., S101)

Data from Journal of Materials Chemistry A and NTU research

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Comments
1 Lithiation t-BuLi, dry THF, -78 °C to RT - Careful inert atmosphere required
2 Cyclization Dihexyl dichlorosilane, RT, overnight 53% Formation of silole core
3 Bromination Br2, FeCl3, 0 °C to RT, 5 h 95% Selective dibromination at 3,7-positions
4 Suzuki Coupling (opt.) Pd(PPh3)4, K2CO3, toluene, 90 °C, 48 h 45% Functionalization for advanced applications

Research Findings and Notes

  • The synthesis route is considered efficient and cost-effective compared to other silole derivatives.
  • The 3,7-dibromo substitution pattern enables versatile post-functionalization, critical for tailoring electronic properties.
  • The hexyl chains at the 5,5-positions improve solubility and film-forming properties, important for device fabrication.
  • Experimental NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
  • The synthetic protocols have been validated in multiple peer-reviewed studies, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents.

Major Products Formed:

    Substitution Reactions: Formation of derivatives with various functional groups replacing the bromine atoms.

    Coupling Reactions: Formation of biaryl or polyaryl compounds.

    Reduction Reactions: Formation of 5,5-dihexyl-5H-dibenzo[b,d]silole.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole serves as a key building block in the synthesis of materials for OLEDs. Its ability to facilitate charge transport makes it an ideal candidate for use as a hole transport material. Research indicates that this compound enhances the efficiency and stability of OLED devices by improving hole mobility and reducing recombination losses .

Organic Photovoltaics (OPVs)
In OPVs, this compound is utilized to improve the performance of photoactive layers. Its structural characteristics allow for effective charge separation and transport, which are essential for converting solar energy into electrical energy. Studies have shown that incorporating this compound into polymer blends significantly boosts their photovoltaic efficiency .

Material Science

Development of Novel Materials
The compound's unique electronic properties make it valuable in developing new materials with tailored characteristics for specific applications. Researchers have synthesized copolymers incorporating this compound to achieve desired optical and electronic properties, which are crucial for various technological applications .

Thermal Stability and Mechanical Properties
this compound exhibits excellent thermal stability, making it suitable for high-performance applications where temperature fluctuations are common. Its mechanical properties can also be modified through copolymerization with other materials to enhance flexibility and durability .

Medicinal Chemistry

Potential Drug Development
The compound has garnered attention in medicinal chemistry due to its structural features that may influence biological activity. Preliminary studies suggest that derivatives of dibenzo[b,d]silole can exhibit antioxidant properties and potential anticancer activity by inducing apoptosis in cancer cell lines. These findings open avenues for further research into its application as a therapeutic agent.

Case Studies and Research Findings

Study Application Findings
OLEDsDemonstrated enhanced hole mobility leading to improved device efficiency.
OPVsShowed significant improvements in photovoltaic performance when used in polymer blends.
Medicinal ChemistryIndicated potential anticancer activity through apoptosis induction in cancer cells.

Mechanism of Action

The mechanism of action of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its bromine and hexyl groups. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include electron transfer and charge transport mechanisms, which are critical for its function in organic electronics .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key structural analogs differ in substituents at the silicon atom and halogenation patterns:

Compound Name Substituents (R) Molecular Formula Molecular Weight (g/mol) Key Properties
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole Hexyl (C₆H₁₃) C₂₂H₃₂Br₂Si 506.05 High solubility in toluene/THF; used in OLED polymers
3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole Octyl (C₈H₁₇) C₂₆H₄₀Br₂Si 562.50 Enhanced solubility but lower crystallinity; precursor for bulk heterojunctions
3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole Methyl (CH₃) C₁₄H₁₂Br₂Si 368.14 Lower solubility; rigid structure improves thermal stability (Td > 250°C)
5,5-Diphenyl-5H-dibenzo[b,d]silole Phenyl (C₆H₅) C₂₄H₁₈Si 334.49 High thermal stability; used in blue TADF emitters for OLEDs

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., octyl vs. hexyl) improve solubility but reduce melting points and crystallinity, critical for solution processing .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 5,5-diphenyl derivative) increase rigidity and thermal stability (Td > 300°C) but reduce solubility, limiting solution-based applications .

Electronic and Optical Properties

  • Absorption and Emission :

    • The dibenzosilole core exhibits a wide bandgap (~3.1 eV), making it suitable for blue-emitting materials. Bromination at the 3,7-positions red-shifts absorption due to increased electron-withdrawing effects .
    • Substitution with electron-donating groups (e.g., methyl) marginally narrows the bandgap, while phenyl groups enhance conjugation, further red-shifting emission .
  • Charge Transport :

    • Hexyl and octyl derivatives show balanced hole/electron mobility (~10⁻⁴ cm²/Vs), ideal for bulk heterojunction solar cells .
    • Methyl-substituted analogs exhibit higher electron mobility due to reduced steric hindrance, favoring electron transport in OLEDs .

Thermal Stability

Thermogravimetric analysis (TGA) data reveals:

  • 5,5-Dihexyl derivative : 5% weight loss at ~220°C, suitable for low-temperature device processing .
  • 5,5-Dimethyl derivative : 5% weight loss at ~280°C, ideal for high-temperature applications .
  • 5,5-Diphenyl derivative : Exceptional stability with 5% weight loss at >350°C, used in thermally robust OLEDs .

Biological Activity

3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole is a compound that has garnered attention in the fields of organic chemistry and materials science due to its unique structure and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its significance.

Chemical Structure and Properties

The molecular formula of this compound is C18H22Br2SiC_{18}H_{22}Br_2Si, and it features a dibenzo[b,d]silole core with two bromine atoms and hexyl substituents. The presence of bromine enhances its electronic properties, making it suitable for various applications in organic electronics and photovoltaics.

This compound exhibits biological activity primarily through its interactions with cellular components. The compound is known to act as a hole transport material in organic solar cells, facilitating charge transport by enhancing the mobility of holes within the material matrix .

Antioxidant Properties

Research indicates that compounds similar to dibenzo[b,d]siloles can exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals. This property may contribute to its utility in biomedical applications.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with dibenzo[b,d]silole derivatives. For instance, certain derivatives have shown potential anticancer activity by inducing apoptosis in cancer cell lines. The specific cytotoxic effects can depend on the substituents attached to the core structure .

Synthesis and Application in Solar Cells

A notable study involved the synthesis of this compound via Suzuki coupling reactions. The synthesized material was incorporated into perovskite solar cells as a hole transport layer. The results indicated improved efficiency compared to devices lacking this material, demonstrating its effectiveness in enhancing charge transport .

Comparative Analysis with Similar Compounds

A comparative study highlighted the differences between this compound and other dibenzosilole derivatives. This analysis focused on their electronic properties and biological activities, revealing that variations in bromination and alkyl chain length significantly influenced their performance in photovoltaic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines
Charge TransportActs as a hole transport material in solar cells

Table 2: Synthesis Parameters

ParameterValue
Reaction TypeSuzuki Coupling
Temperature90 °C
Reaction Time48 hours
SolventToluene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Reactant of Route 2
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